molecular formula C8H15ClN2 B1224170 1-Butyl-3-methylimidazolium chloride CAS No. 79917-90-1

1-Butyl-3-methylimidazolium chloride

Cat. No. B1224170
CAS RN: 79917-90-1
M. Wt: 174.67 g/mol
InChI Key: FHDQNOXQSTVAIC-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium chloride, also known as BMIMCl, is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . These materials enable the formation of greener and sustainable batteries for electrical energy storage .


Synthesis Analysis

The synthesis of 1-butyl-3-methylimidazolium chloride from 1-methylimidazole and 1-chlorobutane was studied in a batch reactor . For a 1-methylimidazole conversion greater than 8%, neat synthesis leads to two phases either rich in 1-butyl-3-methylimidazolium chloride or 1-chlorobutane .


Molecular Structure Analysis

An analysis of the electron density of different conformers of 1-butyl-3-methylimidazolium chloride has been obtained using DFT through the BVP86 density functional . This analysis was conducted within the framework of Bader’s atom in molecules (AIM), localized orbital locator (LOL), natural bond orbital (NBO), and deformed atoms in molecules (DAM) .


Chemical Reactions Analysis

1-Butyl-3-methylimidazolium chloride has been shown to enhance the kinetics of acid-catalysed hydrolysis of 1,4-β-glucans in binary solvent mixtures . It plays roles in the reaction beyond acting as a solvent for cellulose .


Physical And Chemical Properties Analysis

1-Butyl-3-methylimidazolium chloride has a molecular formula of C8H15ClN2 and a molecular weight of 174.67 . It is a solid at room temperature .

Mechanism of Action

Target of Action

The primary target of 1-Butyl-3-methylimidazolium chloride ([C4C1im]Cl) is cellulose . It plays a crucial role in the acid-catalyzed hydrolysis of 1,4-b-glucans in binary solvent mixtures .

Mode of Action

[C4C1im]Cl enhances the kinetics of acid-catalyzed hydrolysis of 1,4-b-glucans . It acts as more than just a solvent for cellulose . The presence of [C4C1im]Cl increases the Hammett acidity of the catalyst dissolved in the reaction medium . This compound also forms an organoaluminate molten salt when combined with aluminium chloride, which can act as an acidic catalyst for the alkylation of isobutane with 2-butene .

Biochemical Pathways

The biochemical pathway affected by [C4C1im]Cl involves the hydrolysis of cellulose . The compound enhances the reactivity of cellulose in solution, enabling it to undergo hydrolysis at increased reaction rates .

Pharmacokinetics

It’s known that this compound shows high cellulose-dissolving ability .

Result of Action

The result of [C4C1im]Cl’s action is the enhanced hydrolysis of cellulose . This leads to increased reaction rates, even at temperatures as low as 100°C . The compound also acts as an acidic catalyst for the alkylation of isobutane with 2-butene .

Action Environment

The action of [C4C1im]Cl can be influenced by environmental factors. For instance, in anaerobic digestion, the presence of [C4C1im]Cl at environmentally relevant levels can affect the transformation of organic matter, cell viability, and the microbial community . The compound can inhibit methane yield and increase the biological transformation rates of butyrate, hydrogen, and acetate .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to wear protective clothing and avoid inhalation of vapor, skin or eye contact .

Future Directions

1-Butyl-3-methylimidazolium chloride is being explored for its potential in various applications such as the fabrication of lithium-ion batteries . It is also being studied for its role in the acid-catalysis for cellulose depolymerisation .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;chloride
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InChI

InChI=1S/C8H15N2.ClH/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1
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InChI Key

FHDQNOXQSTVAIC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
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DSSTOX Substance ID

DTXSID6031461
Record name 1-Butyl-3-methylimidazolium chloride
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Molecular Weight

174.67 g/mol
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Physical Description

Slightly yellow solid; [Merck Index] Colorless or yellowish solid with a solvent odor; [NTP] Light yellow hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Butylmethylimidazolium chloride
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Product Name

1-Butyl-3-methylimidazolium chloride

CAS RN

79917-90-1
Record name 1-Butyl-3-methylimidazolium chloride
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Record name Butylmethylimidazolium chloride
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Record name 1-Butyl-3-methylimidazolium chloride
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Record name 3-butyl-1-methyl-1H-imidazol-3-ium chloride
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Record name 1-Butyl-3-methylimidazolium chloride
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Record name BUTYLMETHYLIMIDAZOLIUM CHLORIDE
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Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated with minor changes. 549 g of 1-chlorobutane and 487 g of 1-methylimidazole were added into a 2000 ml three-neck round-bottom flask. The reaction temperature was set from 75 to 80° C. After four hours, the milk-like solution transferred into homogenous solution. The reaction was continued for three days. Then, the product was washed with ethyl acetate five times. After that, it was dried in vacuum for three days.
Quantity
487 g
Type
reactant
Reaction Step One
Quantity
549 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-Butyl-3-methylimidazolium chloride?

A1: The molecular formula of 1-Butyl-3-methylimidazolium chloride is C8H15ClN2, and its molecular weight is 174.67 g/mol. []

Q2: How can spectroscopic techniques be used to characterize 1-Butyl-3-methylimidazolium chloride?

A2: Infrared (IR) spectroscopy can identify functional groups and analyze hydrogen bonding interactions. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information about the compound. [, , ]

Q3: How stable is 1-Butyl-3-methylimidazolium chloride at elevated temperatures?

A3: Thermogravimetric analysis (TGA) reveals that [Bmim]Cl undergoes thermal decomposition rather than simple evaporation. [] This decomposition is observed in a single step within a specific temperature range. []

Q4: Does 1-Butyl-3-methylimidazolium chloride interact with specific metals?

A4: Research indicates that [Bmim]Cl interacts with metal chlorides like zirconium tetrachloride and hafnium tetrachloride. [] These interactions lead to the formation of chlorometallate molten salts with varying anion compositions depending on the molar ratio of the metal chloride to [Bmim]Cl. []

Q5: Can 1-Butyl-3-methylimidazolium chloride be used with polymers like Polyacrylonitrile (PAN)?

A5: [Bmim]Cl can dissolve PAN to form concentrated solutions. [] The rheological behavior of these solutions, characterized by shear-thinning properties, is influenced by factors such as temperature, concentration, and the molecular weight of PAN. []

Q6: What role does 1-Butyl-3-methylimidazolium chloride play in cellulose processing?

A6: [Bmim]Cl acts as a solvent for cellulose, enabling its dissolution and subsequent regeneration. [, , , , , ] This property is valuable for producing regenerated cellulose materials with tailored characteristics. [, , , , , ] The addition of co-solvents like dimethyl sulfoxide (DMSO) can significantly reduce the viscosity of [Bmim]Cl-cellulose solutions, facilitating the production of materials like cellulose hollow fiber membranes. []

Q7: Can 1-Butyl-3-methylimidazolium chloride be used for synthesizing specific compounds?

A7: [Bmim]Cl serves as a reaction medium for synthesizing high fatty acid esters of corn starch. [] It facilitates the reaction between starch and fatty acid methyl esters, leading to the formation of starch esters with varying degrees of substitution. []

Q8: What is the solubility behavior of 1-Butyl-3-methylimidazolium chloride?

A8: [Bmim]Cl exhibits variable solubility depending on the solvent. While it is miscible with some polyethylene glycols (PEGs) with lower molecular weights, it forms biphasic liquid mixtures with PEGs of higher molecular weights. [] This biphasic behavior is influenced by temperature and the structural characteristics of both the IL and PEG. []

Q9: How does the presence of water affect 1-Butyl-3-methylimidazolium chloride?

A9: Water significantly influences the structure and properties of [Bmim]Cl. [, , ] Spectroscopic studies indicate that water molecules disrupt the aggregation of [Bmim]Cl, leading to the formation of hydrated ion pairs. [, , ]

Q10: What are the environmental concerns associated with 1-Butyl-3-methylimidazolium chloride?

A10: While [Bmim]Cl is considered a greener alternative to some traditional solvents, its toxicity and biodegradability remain a concern. [, ] Research shows that [Bmim]Cl can negatively impact soil microorganisms and alter soil physicochemical properties. []

Q11: How can 1-Butyl-3-methylimidazolium chloride be degraded?

A11: Advanced oxidation processes, like the Fenton-like system (Fe(III)/H2O2), effectively degrade [Bmim]Cl. [] The degradation mechanism involves the formation of intermediate compounds like imidazolones, which further break down into smaller molecules. []

Q12: Are there alternatives to 1-Butyl-3-methylimidazolium chloride for specific applications?

A12: Yes, alternative ionic liquids, such as 1-allyl-3-methylimidazolium chloride ([Amim]Cl), are available. [] [Amim]Cl exhibits comparable cellulose-dissolving capabilities to [Bmim]Cl but at slightly lower temperatures. [] The choice between these ILs depends on the specific application and desired properties.

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